Cas no 72920-03-7 (Benzenamine, N-methyl-4-phenoxy-)
Benzenamine, N-methyl-4-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-methyl-4-phenoxy-
- 72920-03-7
- SCHEMBL3686642
- MFCD09743427
- N-methyl-4-phenoxybenzenamine
- ALBB-031134
- NCGC00333962-01
- AKOS000250714
- EN300-59644
- Z335259324
- DB-144322
- LS-11241
- QQSPSNFFTXUJOU-UHFFFAOYSA-N
- N-methyl-4-phenoxyaniline
- G21420
- AB01319606-02
-
- MDL: MFCD09743427
- Inchi: 1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3
- InChI Key: QQSPSNFFTXUJOU-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)NC
Computed Properties
- Exact Mass: 199.09979
- Monoisotopic Mass: 199.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
Benzenamine, N-methyl-4-phenoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561324-500 mg |
N-Methyl-4-phenoxyaniline; . |
72920-03-7 | 500MG |
€259.20 | 2022-08-31 | ||
| abcr | AB561324-1 g |
N-Methyl-4-phenoxyaniline; . |
72920-03-7 | 1g |
€306.00 | 2022-08-31 | ||
| Enamine | EN300-59644-0.05g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 0.05g |
$53.0 | 2025-03-21 | |
| Enamine | EN300-59644-0.1g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-59644-0.25g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 0.25g |
$116.0 | 2025-03-21 | |
| Enamine | EN300-59644-0.5g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
| Enamine | EN300-59644-1.0g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 1.0g |
$314.0 | 2025-03-21 | |
| Enamine | EN300-59644-2.5g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 2.5g |
$614.0 | 2025-03-21 | |
| Enamine | EN300-59644-5.0g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 5.0g |
$908.0 | 2025-03-21 | |
| Enamine | EN300-59644-10.0g |
N-methyl-4-phenoxyaniline |
72920-03-7 | 95.0% | 10.0g |
$1346.0 | 2025-03-21 |
Benzenamine, N-methyl-4-phenoxy- Suppliers
Benzenamine, N-methyl-4-phenoxy- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Benzenamine, N-methyl-4-phenoxy-
Benzenamine, N-methyl-4-phenoxy- (CAS No. 72920-03-7): A Comprehensive Overview in Modern Chemical Biology
Benzenamine, N-methyl-4-phenoxy-, identified by its Chemical Abstracts Service (CAS) number 72920-03-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This aromatic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules. The compound's molecular structure, featuring a phenyl ring substituted with a phenoxy group and an N-methylamino moiety, positions it as a versatile intermediate in the creation of more complex pharmacophores.
The< strong>N-methyl-4-phenoxybenzenamine molecule exhibits a rich chemical profile that makes it valuable for various synthetic pathways. Its aromatic system allows for interactions with biological targets, while the N-methyl group can influence metabolic stability and pharmacokinetic properties. These characteristics are particularly appealing in the design of novel therapeutic agents where both efficacy and bioavailability are critical.
In recent years, the study of< strong>benzenamine derivatives has seen substantial growth, driven by their role as key building blocks in medicinal chemistry. The< strong>4-phenoxy substituent, in particular, has been explored for its ability to modulate receptor binding affinities and enzyme inhibition profiles. This has led to several innovative applications, including the development of potential treatments for neurological disorders and inflammatory conditions.
One of the most compelling aspects of< strong>CAS No. 72920-03-7 is its utility in the synthesis of small-molecule drugs. Researchers have leveraged its structural framework to create compounds with targeted biological activities. For instance, studies have demonstrated its use as a precursor in the preparation of molecules that exhibit potent effects on neurotransmitter systems. These findings highlight the compound's importance as a scaffold for further chemical modifications aimed at optimizing therapeutic outcomes.
The pharmacological relevance of< strong>N-methyl-4-phenoxybenzenamine extends beyond its direct applications. Its derivatives have been investigated for their potential to interact with various cellular pathways, offering insights into new mechanisms of action for drug discovery. The phenoxy group, known for its ability to enhance lipophilicity and binding affinity, plays a crucial role in tailoring the pharmacological properties of these compounds.
Advances in computational chemistry have further enhanced the understanding of< strong>benzenamine, N-methyl-4-phenoxy-. Molecular modeling studies have provided valuable insights into how structural modifications can influence biological activity. These simulations have guided experimental efforts, leading to more efficient synthetic routes and improved yields of target compounds. The integration of computational methods with traditional wet chemistry has accelerated the pace of discovery in this field.
In clinical research, derivatives of< strong>CAS No. 72920-03-7 have been evaluated for their therapeutic potential. Preclinical studies have shown promising results in models of pain management and neuroprotection, suggesting that further development could yield novel treatments for these conditions. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an attractive candidate for central nervous system (CNS) drug discovery.
The synthesis of< strong>N-methyl-4-phenoxybenzenamine involves multi-step organic reactions that highlight its versatility as a synthetic intermediate. Techniques such as nucleophilic aromatic substitution and reductive amination are commonly employed to introduce functional groups while maintaining regioselectivity. These synthetic strategies underscore the compound's importance in industrial-scale production and laboratory research.
The environmental impact and safety considerations of working with< strong>CAS No. 72920-03-7 are also critical aspects of its application. While not classified as hazardous under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Waste disposal methods must adhere to environmental regulations to minimize ecological impact.
The future prospects for< strong>benzenamine derivatives, including< strong>N-methyl-4-phenoxybenzenamine, remain highly promising. Ongoing research aims to expand their applications into new therapeutic areas, such as oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this field.
In conclusion, CAS No. 72920-03-7, or more specifically benzenamine, N-methyl-4-phenoxy-, represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and broad applicability make it indispensable for drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new possibilities for this versatile molecule, its significance is set to grow even further.
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